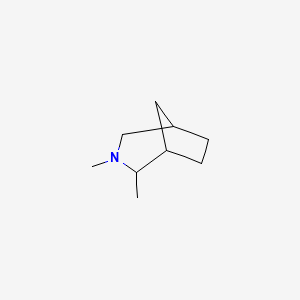

3-Azabicyclo(3.2.1)octane, N,2-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Azabicyclo(3.2.1)octane, N,2-dimethyl- is a Drug / Therapeutic Agent.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Monoamine Reuptake Inhibition

One of the most significant applications of 3-Azabicyclo(3.2.1)octane derivatives is their role as monoamine reuptake inhibitors. These compounds are valuable in treating various psychiatric disorders, including:

- Depression : They offer a therapeutic alternative to traditional antidepressants by potentially reducing side effects associated with older tricyclics and SSRIs .

- Anxiety Disorders : By modulating neurotransmitter levels, these compounds can alleviate symptoms of anxiety .

- Attention Deficit Hyperactivity Disorder (ADHD) : Their action on neurotransmitter systems makes them suitable candidates for ADHD treatment .

1.2 Pain Management

Research indicates that derivatives of 3-Azabicyclo(3.2.1)octane can act as analgesics by targeting specific receptors involved in pain pathways. This includes potential applications in managing chronic pain conditions and opioid-induced bowel dysfunction through mu-opioid receptor antagonism .

Synthesis Methodologies

The synthesis of 3-Azabicyclo(3.2.1)octane derivatives involves several innovative techniques:

- Intramolecular Cyclization : This method allows for the formation of the bicyclic structure from simpler precursors, often employing catalysts such as palladium .

- Beckmann Rearrangement : Utilized to create key intermediates necessary for synthesizing complex derivatives .

- Reduction Reactions : Compounds like 2-azabicyclo[3.2.1]octan-3-one serve as precursors, which are reduced to yield the desired bicyclic structure .

Case Study 1: Antidepressant Efficacy

A study on the efficacy of 8-azabicyclo[3.2.1]octane derivatives demonstrated their potential as effective antidepressants with a favorable side effect profile compared to traditional medications. The research highlighted their mechanism of action involving the inhibition of serotonin and norepinephrine reuptake, which is crucial for mood regulation .

Case Study 2: Pain Management Innovations

Another research initiative focused on the development of mu-opioid receptor antagonists derived from 8-azabicyclo[3.2.1]octane structures aimed at treating opioid-induced constipation without compromising analgesic effects. These compounds showed promise in preclinical models, indicating their potential for clinical application in pain management strategies .

Comparative Data Table

| Application Area | Compound Type | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Depression | Monoamine Reuptake Inhibitors | Inhibition of serotonin/norepinephrine reuptake | Antidepressant therapy |

| Anxiety Disorders | Monoamine Reuptake Inhibitors | Modulation of neurotransmitter levels | Alleviation of anxiety symptoms |

| Pain Management | Mu-opioid Receptor Antagonists | Blocking mu-opioid receptors | Treatment of opioid-induced bowel dysfunction |

| ADHD | Neurotransmitter Modulators | Enhancing dopamine/norepinephrine signaling | ADHD management |

Propriétés

Numéro CAS |

64059-49-0 |

|---|---|

Formule moléculaire |

C9H17N |

Poids moléculaire |

139.24 g/mol |

Nom IUPAC |

2,3-dimethyl-3-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C9H17N/c1-7-9-4-3-8(5-9)6-10(7)2/h7-9H,3-6H2,1-2H3 |

Clé InChI |

UEEYLGDMBFXUIB-UHFFFAOYSA-N |

SMILES |

CC1C2CCC(C2)CN1C |

SMILES canonique |

CC1C2CCC(C2)CN1C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-Azabicyclo(3.2.1)octane, N,2-dimethyl- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.